(2',3'-Difluoro-biphenyl-2-yl)-acetonitrile
Overview
Description
(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile: is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms substituted at the 2’ and 3’ positions and an acetonitrile group attached to the 2-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Coupling Reaction: The biphenyl core can be constructed using coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Nitrile Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl ring is replaced by a nitrile group using reagents like sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide, sodium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
Chemical Biology: The compound can be employed in the study of biological pathways and mechanisms, serving as a probe or inhibitor in biochemical assays.
Industrial Chemistry: It can be utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2’,3’-Difluoro-biphenyl-2-yl)-acetonitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials, such as charge transport or light emission, through interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(2’,3’-Dichloro-biphenyl-2-yl)-acetonitrile: Similar structure with chlorine atoms instead of fluorine.
(2’,3’-Difluoro-biphenyl-4-yl)-acetonitrile: Fluorine atoms at different positions on the biphenyl ring.
(2’,3’-Difluoro-biphenyl-2-yl)-methanol: Similar structure with a hydroxyl group instead of a nitrile group.
Uniqueness
Electronic Properties: The presence of fluorine atoms can significantly alter the electronic properties of the compound, making it distinct from its chloro or hydroxyl analogs.
Reactivity: The specific positioning of the fluorine atoms and the nitrile group can influence the compound’s reactivity and interactions with other molecules, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
2-[2-(2,3-difluorophenyl)phenyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-13-7-3-6-12(14(13)16)11-5-2-1-4-10(11)8-9-17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYJMMTEKHEAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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